molecular formula C12H16N4O4S B11024848 1-butyl-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-butyl-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11024848
M. Wt: 312.35 g/mol
InChI Key: VIOSPTNASYQJOH-UHFFFAOYSA-N
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Description

1-butyl-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It features a pyrrolidine ring, a thiazole ring, and a nitro group, making it a molecule of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted butylamine, the pyrrolidine ring is formed through cyclization reactions.

    Thiazole Ring Introduction: The thiazole ring is introduced via a condensation reaction between a thioamide and a halogenated nitro compound.

    Final Coupling: The final step involves coupling the pyrrolidine and thiazole intermediates under specific conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.

    Purification Techniques: Use of chromatography and recrystallization to ensure high purity of the final product.

    Safety and Environmental Considerations: Implementation of safety protocols and waste management practices to handle the nitro and thiazole intermediates.

Chemical Reactions Analysis

Types of Reactions

1-butyl-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted thiazole derivatives.

    Hydrolysis: Production of carboxylic acids and amines.

Scientific Research Applications

1-butyl-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-butyl-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide depends on its application:

    Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

    Anti-inflammatory and Anticancer Activities: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    1-butyl-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.

Uniqueness

1-butyl-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C12H16N4O4S

Molecular Weight

312.35 g/mol

IUPAC Name

1-butyl-N-(5-nitro-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C12H16N4O4S/c1-2-3-4-15-7-8(5-9(15)17)11(18)14-12-13-6-10(21-12)16(19)20/h6,8H,2-5,7H2,1H3,(H,13,14,18)

InChI Key

VIOSPTNASYQJOH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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